Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)

1-Bromo-2-((methoxymethoxy)methyl)benzene structure
94236-21-2 structure
Nome do Produto:1-Bromo-2-((methoxymethoxy)methyl)benzene
N.o CAS:94236-21-2
MF:C9H11BrO2
MW:231.086442232132
CID:835674
PubChem ID:11845938

1-Bromo-2-((methoxymethoxy)methyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Bromo-2-((methoxymethoxy)methyl)benzene
    • 1-bromo-2-(methoxymethoxymethyl)benzene
    • Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-
    • 2-BrC6H4CH2OMOM
    • 2-bromo-1-(methoxymethoxy)methyl benzene
    • 2-bromobenzyl methoxymethyl ether
    • Benzene,1-bromo-2-[(methoxymethoxy)methyl]
    • 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)
    • CS-13560
    • C11531
    • DTXSID30474356
    • CS-M0248
    • 1-bromo-2-[(methoxymethoxy)methyl]benzene
    • SCHEMBL500785
    • 1-bromo-2-((methoxymethoxy)methyl)-benzene
    • 2-bromo-1-(methoxymethoxymethyl)benzene
    • 94236-21-2
    • 2-Bromo-[1-(methoxymethoxy)methyl]benzene
    • DB-097885
    • AKOS016007353
    • DIZPEZNNOODNQE-UHFFFAOYSA-N
    • MDL: MFCD18207049
    • Inchi: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
    • Chave InChI: DIZPEZNNOODNQE-UHFFFAOYSA-N
    • SMILES: BrC1C(COCOC)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 229.99400
  • Massa monoisotópica: 229.99424g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 119
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 18.5Ų

Propriedades Experimentais

  • PSA: 18.46000
  • LogP: 2.56960

1-Bromo-2-((methoxymethoxy)methyl)benzene Informações de segurança

1-Bromo-2-((methoxymethoxy)methyl)benzene Dados aduaneiros

  • CÓDIGO SH:2909309090
  • Dados aduaneiros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-2-((methoxymethoxy)methyl)benzene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048865-1g
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 97%
1g
¥1874.00 2024-04-24
TRC
B711273-10mg
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2
10mg
$ 50.00 2022-06-06
Chemenu
CM195014-5g
1-bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 95%
5g
$593 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048865-100mg
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 97%
100mg
¥562.00 2024-04-24
Chemenu
CM195014-5g
1-bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 95%
5g
$593 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048865-250mg
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 97%
250mg
¥937.00 2024-04-24
Aaron
AR006DM7-250mg
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 95%
250mg
$500.00 2025-02-11
TRC
B711273-100mg
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2
100mg
$ 160.00 2022-06-06
TRC
B711273-50mg
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2
50mg
$ 95.00 2022-06-06
Alichem
A019089338-1g
1-Bromo-2-((methoxymethoxy)methyl)benzene
94236-21-2 95%
1g
$400.00 2023-08-31

1-Bromo-2-((methoxymethoxy)methyl)benzene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Copper-Catalyzed Trifluoromethylation of Allylsilanes
Shimizu, Ryo; Egami, Hiromichi; Hamashima, Yoshitaka; Sodeoka, Mikiko, Angewandte Chemie, 2012, 51(19), 4577-4580

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ;  1 min, rt
Referência
P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and amines
Shirini, Farhad; Fallah-Shojaei, Abdollah; Abedini, Masoumeh; Samavi, Laleh, Journal of the Iranian Chemical Society, 2016, 13(9), 1699-1712

Synthetic Routes 3

Condições de reacção
Referência
Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants
, Japan, , ,

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ;  23 min, reflux
Referência
A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromide
Shirini, Farhad; Imanzadeh, Gholam Hossein; Mousazadeh, Seyyed Ali Reza; Mohammadpoor-Baltork, Iraj; Abedin, Masoumeh, Chinese Chemical Letters, 2010, 21(10), 1187-1190

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ,  1-Butyl-3-methylimidazolium tetrachloroferrate ;  overnight, rt
1.2 20 s, 75 - 82 °C
Referência
H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethers
Mohammadpoor-Baltork, I.; Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Khosropour, A. R.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 513-524

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ;  0.2 h, reflux
Referência
Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcohols
Shirini, Farhad; Zolfigol, Mohammad Ali; Albadi, Jalal, Synthetic Communications, 2010, 40(6), 910-914

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ;  0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt
Referência
Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation
Runyon, Scott P.; Mosier, Philip D.; Roth, Bryan L.; Glennon, Richard A.; Westkaemper, Richard B., Journal of Medicinal Chemistry, 2008, 51(21), 6808-6828

Synthetic Routes 8

Condições de reacção
Referência
Boron-containing small molecules for topical treatment of fungal infections
, United States, , ,

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ;  2 - 3 h, rt
Referência
Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studies
Khaef, Sepideh; Zolfigol, Mohammad Ali; Taherpour, Avat Arman; Yarie, Meysam, RSC Advances, 2020, 10(73), 44946-44957

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid ;  2 h, rt
Referência
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Mirjafari, Arsalan, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referência
Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites
, United States, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Water
Referência
Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referência
Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis
Baker, Stephen J.; Zhang, Yong-Kang; Akama, Tsutomu; Lau, Agnes; Zhou, Huchen; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4447-4450

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ;  2.4 h, rt
Referência
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditions
Ghorbani-Vaghei, Ramin; Zolfigol, Mohammad Ali; Amiri, Mostafa; Veisi, Hojat, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635

Synthetic Routes 15

Condições de reacção
1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ;  30 min
Referência
[C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethers
Mohammadpoor-Baltork, Iraj; Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Khosropour, Ahmad Reza; et al, Comptes Rendus Chimie, 2011, 14(6), 568-579

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt → 0 °C; overnight, rt
Referência
Boron-containing small molecules as anti-inflammatory agents
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
Referência
Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics
, World Intellectual Property Organization, , ,

1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials

1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products

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